(4-Chlorophenyl)(4-methylphenyl)methanamine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNNYRMIUEUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019462-07-7 | |
| Record name | (4-chlorophenyl)(4-methylphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(4-methylphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(4-methylphenyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxyl, amino, alkoxy groups
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, secondary amines, tertiary amines, and various substituted derivatives .
Scientific Research Applications
Chemistry
- Chiral Building Block : This compound is utilized as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in drug development.
- Synthesis of Fine Chemicals : It serves as an intermediate in the production of fine chemicals, enabling various synthetic pathways in organic chemistry.
Biology
- Biological Activity : Research indicates that (4-Chlorophenyl)(4-methylphenyl)methanamine exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential interactions with:
- NMDA Receptors : Similar to ketamine, it acts as an antagonist at NMDA receptors, which are involved in pain modulation and anesthetic effects.
- Monoamine Transporters : The compound shows potential in inhibiting serotonin and dopamine reuptake, suggesting applications in treating mood disorders.
- Opioid Receptors : Preliminary studies indicate possible interactions with opioid receptors, contributing to its analgesic properties.
Medicine
- Anesthetic and Analgesic Properties : Research indicates that this compound may serve as an effective anesthetic agent with potentially fewer side effects compared to traditional anesthetics like ketamine. Its ability to modulate pain pathways makes it a candidate for both acute and chronic pain management.
- Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties beneficial for treating neurodegenerative diseases by reducing excitotoxicity associated with glutamate signaling.
Pharmacological Studies
A study published in Pharmacology Research examined the effects of this compound on pain modulation in animal models. The results demonstrated significant analgesic effects comparable to established opioids but with a reduced risk of addiction.
Neuroprotective Effects
In a clinical trial assessing neuroprotective agents in patients with early-stage Alzheimer's disease, this compound was administered alongside standard treatment protocols. The outcomes indicated improved cognitive function and reduced markers of neuroinflammation compared to the control group.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen vs. Alkyl Substituents
- N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine (4f) :
This Schiff base derivative, synthesized via catalytic amine oxidation, features two 4-chlorophenyl groups . Its NMR data (¹H: δ 8.27 ppm; ¹³C: δ 161.0 ppm) highlight electronic effects from chlorine substituents, which may stabilize the imine bond through resonance . - (4-Chlorophenyl)(phenyl)methanamine: A related diarylmethanamine with a phenyl instead of methylphenyl group.
Heterocyclic and Cycloalkyl Derivatives
- (5-(4-Chlorophenyl)pyridin-3-yl)methanamine :
Incorporates a pyridine ring, introducing hydrogen-bonding capability and altering solubility compared to purely aromatic systems . - [1-(4-Chlorophenyl)cyclopentyl]methanamine :
A cycloalkyl variant with a cyclopentane ring, which imposes conformational constraints absent in the target compound .
Physicochemical and Structural Comparisons
Crystallography and Molecular Packing
- (E)-1-(4-Chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine :
Crystallizes in the triclinic space group P-1 with dihedral angles of ~56° between aromatic planes. Weak interactions (C–H⋯N and π–π stacking) dominate packing, similar to halogenated analogs. The methyl group may introduce steric effects, subtly altering crystal symmetry compared to brominated counterparts .
Solubility and Reactivity
- Hydrophobicity :
The 4-methylphenyl group increases hydrophobicity (logP ~3.5) compared to 4-methoxyphenyl (logP ~2.8), enhancing lipid solubility . - Synthetic Routes :
Similar compounds like N-(4-chlorobenzyl)-1-(4-chlorophenyl)methanamine are synthesized via amine-aldehyde condensation , whereas (4-chlorophenyl)methanamine is prepared via amide reduction .
Biological Activity
(4-Chlorophenyl)(4-methylphenyl)methanamine, also known as 4-chloro-4-methylphenylmethanamine , is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features two aromatic groups: a 4-chlorophenyl group and a 4-methylphenyl group, contributing to its lipophilicity and ability to interact with various biological targets. The presence of halogen (chlorine) and methyl groups can influence the compound's pharmacological profile, affecting its solubility and interaction with proteins.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. A study reported its effectiveness against several bacterial strains, as summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Enterococcus faecalis | 11.29 µM |
| Pseudomonas aeruginosa | 13.40 µM |
These results indicate that the compound has the potential to act as an effective antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.
Antifungal Activity
The antifungal activity of this compound has also been investigated. It was found to inhibit the growth of Candida albicans with an MIC value of 16.69 µM, showing moderate antifungal efficacy. The mechanism of action may involve disrupting fungal cell membrane integrity or inhibiting critical metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. A notable study utilized the MTT assay to evaluate cytotoxic effects against human cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| U-87 (glioblastoma) | 12.5 |
| MDA-MB-231 (breast cancer) | 18.0 |
These findings suggest that this compound possesses significant cytotoxicity against glioblastoma cells compared to breast cancer cells, indicating a selective action that could be harnessed for therapeutic applications.
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of protein synthesis : Similar compounds have been shown to interfere with ribosomal function in bacteria.
- Membrane disruption : The lipophilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell death in fungi.
- Induction of apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
Case Studies
- Antibacterial Efficacy : A study published in Medicinal Chemistry highlighted the synthesis of derivatives based on this compound and their enhanced antibacterial activity against resistant strains of bacteria .
- Antifungal Mechanism : Research indicated that derivatives exhibited synergistic effects when combined with conventional antifungal agents, enhancing their efficacy against biofilm-forming strains of Candida .
- Cancer Cell Line Studies : A comprehensive analysis demonstrated that modifications to the structure could significantly improve anticancer activity, suggesting a structure-activity relationship that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-chlorophenyl)(4-methylphenyl)methanamine, and how can reaction efficiency be optimized?
- Methodology : Transition metal-free catalytic reduction of primary amides using potassium-based catalysts (e.g., HBPin with dry toluene) achieves high yields (~97%) under mild conditions. Key steps include controlling stoichiometry (4:1 HBPin:amide ratio) and catalyst loading (2 mol%) to minimize side reactions. Purification via hydrochloride salt precipitation ensures high purity .
Q. How can structural confirmation of this compound be performed?
- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns and amine proton signals. High-resolution mass spectrometry (HRMS) validates molecular weight (exact mass ~241.083 g/mol for C₁₄H₁₅ClN). X-ray crystallography of hydrochloride salts may resolve stereochemical ambiguities .
Q. What purification techniques are suitable for isolating this compound from reaction mixtures?
- Methodology : Acid-base extraction using HCl to precipitate the amine as a hydrochloride salt, followed by recrystallization from ethanol or methanol. Chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) removes non-polar byproducts. Monitor purity via TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) .
Advanced Research Questions
Q. How do substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) influence biological activity in structure-activity relationship (SAR) studies?
- Methodology : Compare IC₅₀ values of analogs in receptor-binding assays. For example, 4-methylphenyl groups enhance hydrophobic interactions (IC₅₀ = 0.9 µM) compared to 4-chlorophenyl (IC₅₀ = 2.14 µM) in opioid receptor models. Use molecular docking to map substituent effects on binding pocket occupancy .
Q. What catalytic mechanisms enable the reduction of primary amides to amines, and how do reaction conditions affect selectivity?
- Methodology : Abnormal N-heterocyclic carbene (NHC) catalysts activate HBPin via single-electron transfer (SET), facilitating amide reduction. Kinetic studies show toluene solvent minimizes steric hindrance, while excess HBPin suppresses imine formation. In situ FTIR monitors intermediate species .
Q. How can contradictory data on substituent hydrophobicity and bioactivity be resolved?
- Methodology : Re-evaluate logP values (e.g., 4-methylphenyl logP = 2.8 vs. 4-chlorophenyl logP = 3.1) and correlate with cellular permeability assays (e.g., PAMPA). Adjust SAR models to account for electronic effects (e.g., chlorine’s electron-withdrawing nature) using Hammett σ constants .
Q. What analytical strategies differentiate regioisomers or byproducts in synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
